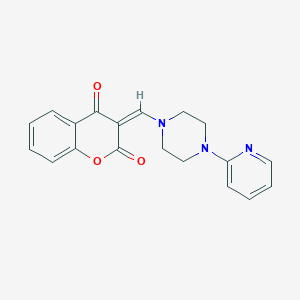

(Z)-3-((4-(pyridin-2-yl)piperazin-1-yl)methylene)chroman-2,4-dione

Description

(Z)-3-((4-(pyridin-2-yl)piperazin-1-yl)methylene)chroman-2,4-dione is a synthetic organic compound that belongs to the class of chroman derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a chroman-2,4-dione core linked to a pyridinyl-piperazine moiety, suggests it may have interesting pharmacological properties.

Properties

IUPAC Name |

(3Z)-3-[(4-pyridin-2-ylpiperazin-1-yl)methylidene]chromene-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c23-18-14-5-1-2-6-16(14)25-19(24)15(18)13-21-9-11-22(12-10-21)17-7-3-4-8-20-17/h1-8,13H,9-12H2/b15-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIBKAIHLVEAJO-SQFISAMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=C2C(=O)C3=CC=CC=C3OC2=O)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1/C=C\2/C(=O)C3=CC=CC=C3OC2=O)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((4-(pyridin-2-yl)piperazin-1-yl)methylene)chroman-2,4-dione typically involves multi-step organic reactions. One possible route includes the condensation of chroman-2,4-dione with a suitable pyridinyl-piperazine derivative under basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the methylene bridge.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-((4-(pyridin-2-yl)piperazin-1-yl)methylene)chroman-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form quinone derivatives.

Reduction: Reduction reactions could lead to the formation of hydroxy derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridinyl or piperazine moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-((4-(pyridin-2-yl)piperazin-1-yl)methylene)chroman-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research into its biological effects could lead to the development of new therapeutic agents.

Medicine

In medicine, derivatives of chroman-2,4-dione are often investigated for their potential as drugs. This compound could be studied for its efficacy in treating diseases such as cancer, infections, or inflammatory conditions.

Industry

Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-3-((4-(pyridin-2-yl)piperazin-1-yl)methylene)chroman-2,4-dione would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-3-((4-(pyridin-2-yl)piperazin-1-yl)methylene)chroman-2,4-dione include other chroman derivatives and pyridinyl-piperazine compounds. Examples include:

- 3-(pyridin-2-yl)-chroman-2,4-dione

- 4-(pyridin-2-yl)piperazine derivatives

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.

Biological Activity

(Z)-3-((4-(pyridin-2-yl)piperazin-1-yl)methylene)chroman-2,4-dione is a synthetic organic compound belonging to the chroman derivatives class. Its unique structure, characterized by a chroman-2,4-dione core linked to a pyridinyl-piperazine moiety, suggests potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound incorporates functional groups that are often associated with biological activity, including the chroman dione and piperazine rings.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives of chroman diones have been shown to induce apoptosis in cancer cell lines. In one study, a related compound demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | FaDu Cells | 5.0 | |

| Compound B | Lung Cancer | 10.0 | |

| Compound C | Breast Cancer | 7.5 |

Antimicrobial Activity

The biological evaluation of similar chroman derivatives has revealed antimicrobial properties against various pathogens. Studies indicate that these compounds can inhibit bacterial growth and may serve as potential leads for antibiotic development.

Table 2: Antimicrobial Efficacy of Chroman Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Candida albicans | 10 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of chroman derivatives has also been explored. Research indicates that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting therapeutic applicability in conditions like arthritis and other inflammatory diseases .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.

- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways that promote apoptosis or reduce inflammation.

- DNA Interaction : Potential binding to DNA may interfere with replication processes in rapidly dividing cancer cells.

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

- Study on Apoptosis Induction : A study demonstrated that a related piperazine derivative induced significant apoptosis in lung cancer cells through the activation of caspase pathways .

- Antimicrobial Screening : Another investigation revealed that a series of chroman derivatives exhibited potent activity against multiple bacterial strains, supporting their use as scaffolds for new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.